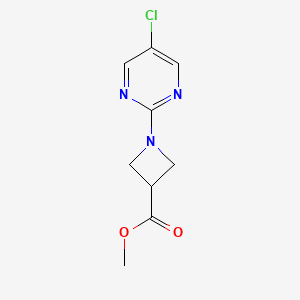
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Schiff’s Bases and 2-Azetidinones as Potential CNS Agents : A study by Asha B. Thomas et al. (2016) describes the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, showing potential as CNS active agents with antidepressant and nootropic activities. This suggests the utility of azetidinone derivatives in developing CNS-active pharmaceuticals (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities : Research by M. Chandrashekaraiah et al. (2014) on pyrimidine-azetidinone analogues demonstrated their antimicrobial and in vitro antitubercular activities, indicating their potential for treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).
Inhibition of Gene Expression : A study by M. Palanki et al. (2000) on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression, underscores the therapeutic potential of pyrimidine compounds in modulating gene expression, which could be relevant in cancer and inflammatory diseases (Palanki et al., 2000).
Anti-HIV Activity : Vince and Hua (1990) synthesized carbocyclic analogues of nucleosides showing potent anti-HIV activity. The structural analogies suggest that methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate could potentially be explored for antiviral applications, especially in the design of antiretroviral drugs (Vince & Hua, 1990).
DNA Methylation and Cancer Therapy : Studies on compounds like 5-azacytidine and zebularine, which are involved in DNA methylation, have implications for cancer therapy. Given the structural complexity and reactivity of compounds such as this compound, there's potential for research into their use as DNA methylation modulators for treating cancers (Christman, 2002).
Properties
IUPAC Name |
methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-8(14)6-4-13(5-6)9-11-2-7(10)3-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDLVRYCOVCQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)
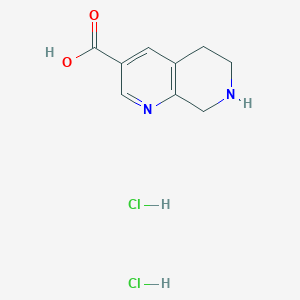
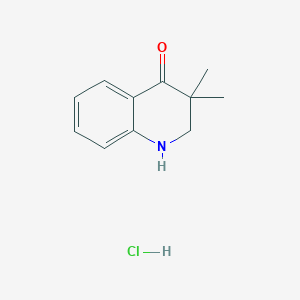

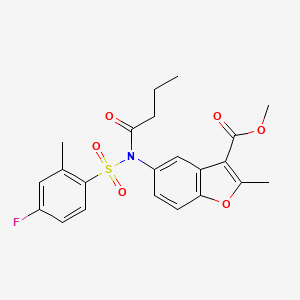

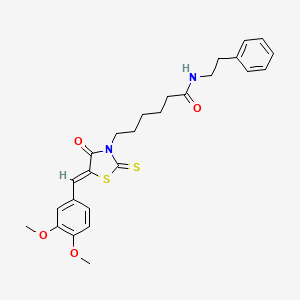
![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
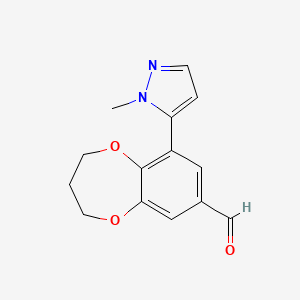
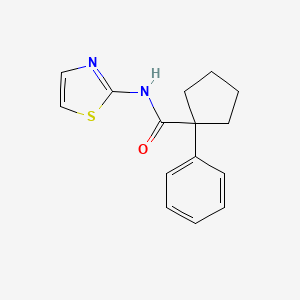
![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)
![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)
